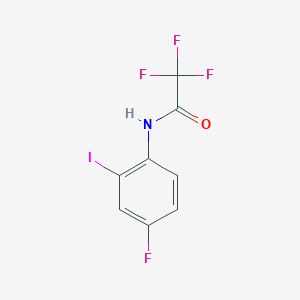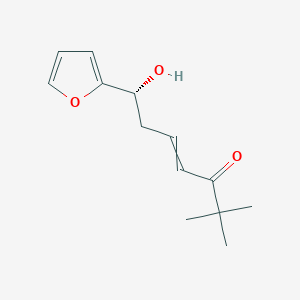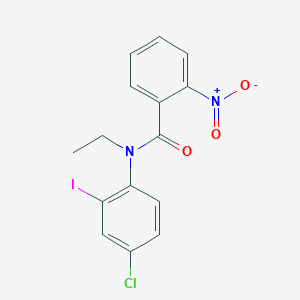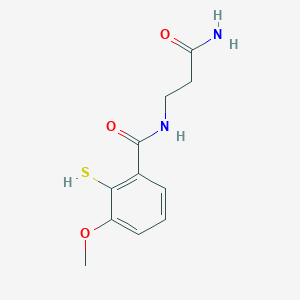
Acetamide, 2,2,2-trifluoro-N-(4-fluoro-2-iodophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2,2,2-trifluoro-N-(4-fluoro-2-iodophenyl)- is a fluorinated organic compound with the molecular formula C8H4F4INO. This compound is of interest due to its unique chemical properties, which make it valuable in various scientific research applications, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2,2-trifluoro-N-(4-fluoro-2-iodophenyl)- typically involves the reaction of 4-fluoro-2-iodoaniline with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, 2,2,2-trifluoro-N-(4-fluoro-2-iodophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., potassium carbonate).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups replacing the iodine atom.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the iodine atom.
Applications De Recherche Scientifique
Acetamide, 2,2,2-trifluoro-N-(4-fluoro-2-iodophenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of Acetamide, 2,2,2-trifluoro-N-(4-fluoro-2-iodophenyl)- involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with biological molecules through hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, 2,2,2-trifluoro-N-phenyl-: Similar structure but lacks the iodine and additional fluorine atoms.
Acetamide, N-(4-fluorophenyl)-2,2,2-trifluoro-: Similar structure but lacks the iodine atom.
Fluoroacetamide: Contains a fluorine atom but lacks the trifluoro and iodophenyl groups.
Uniqueness
Acetamide, 2,2,2-trifluoro-N-(4-fluoro-2-iodophenyl)- is unique due to the presence of both trifluoromethyl and iodophenyl groups, which impart distinct chemical and biological properties. The combination of these functional groups enhances the compound’s reactivity and potential for diverse applications in scientific research.
Propriétés
Numéro CAS |
784183-55-7 |
|---|---|
Formule moléculaire |
C8H4F4INO |
Poids moléculaire |
333.02 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-(4-fluoro-2-iodophenyl)acetamide |
InChI |
InChI=1S/C8H4F4INO/c9-4-1-2-6(5(13)3-4)14-7(15)8(10,11)12/h1-3H,(H,14,15) |
Clé InChI |
FHVWNPXJGSELMU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)I)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrazolo[4,3-c]isoquinoline, 1,3-dimethyl-5-(3-methyl-2-thienyl)-](/img/structure/B14212039.png)


![Benzonitrile, 2-chloro-4-[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B14212057.png)
![3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene](/img/structure/B14212064.png)
![6-{4-[5-(4-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14212065.png)







methanone](/img/structure/B14212100.png)
